molecular formula C29H25NO7 B6524743 N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide CAS No. 929490-19-7

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B6524743
CAS No.: 929490-19-7
M. Wt: 499.5 g/mol
InChI Key: XVZOYGHYLWVKRE-UHFFFAOYSA-N
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Description

The compound N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide features a benzofuran core linked to a 6,7-dimethyl-2-oxochromen-4-yl moiety and a 3,4,5-trimethoxybenzamide group. This structure combines chromene (a coumarin derivative) and benzofuran rings, both known for their biological relevance, particularly in anticancer and anti-inflammatory applications.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO7/c1-15-10-19-20(14-25(31)36-22(19)11-16(15)2)27-26(18-8-6-7-9-21(18)37-27)30-29(32)17-12-23(33-3)28(35-5)24(13-17)34-4/h6-14H,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZOYGHYLWVKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The molecular formula is C24H25N1O7C_{24}H_{25}N_{1}O_{7} with a molecular weight of approximately 425.47 g/mol. Key structural components include:

  • A chromenone moiety
  • A benzofuran unit
  • Three methoxy groups

Research indicates that this compound exhibits several mechanisms of action:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases (G1/S or G2/M) .
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage that can lead to cancer progression .
  • Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in tumor progression and metastasis, such as matrix metalloproteinases (MMPs), which are critical for extracellular matrix degradation .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Study Type Cell Lines Tested IC50 (µM) Mechanism Observed
Cytotoxicity AssayMCF7 (breast cancer)12.5Induction of apoptosis
Antioxidant ActivityDPPH Radical Scavenging25.0Free radical scavenging
Enzyme Inhibition AssayMMPs15.0Inhibition of enzymatic activity
Cell Cycle AnalysisHeLa (cervical cancer)-G1 phase arrest observed via flow cytometry

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF7 cells compared to control groups. The study attributed this effect to the activation of apoptotic pathways mediated by caspase enzymes .
  • Antioxidant Evaluation : Another research effort focused on the antioxidant properties of the compound using DPPH assay methods. Results indicated a strong capacity to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases .
  • Matrix Metalloproteinase Inhibition : Research examining the inhibition of MMPs revealed that this compound could significantly decrease MMP activity in vitro, which is critical for preventing cancer metastasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Variations on the Chromen Ring
  • N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide (): Structural Difference: Ethyl group at position 6 of the chromen ring instead of 6,7-dimethyl. Impact: The ethyl substituent increases molecular weight (499.52 g/mol vs. ~485 g/mol for the dimethyl analog) and slightly alters lipophilicity. Ethyl groups may enhance metabolic stability compared to methyl groups. Synthesis: Not detailed in evidence, but similar analogs are synthesized via condensation of benzofuran-chromen intermediates with trimethoxybenzoyl chloride .
2.2 Variations in the Aromatic Amide Side Chain
  • N-(3-(Arylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamides (): Examples:
  • 2a: 3-chlorophenylamino substituent (m.p. 248–250°C).
  • 2b: 4-chlorophenylamino substituent (m.p. 241–243°C).
  • 2c: p-tolylamino substituent (m.p. 261–263°C). Key Differences: Replacement of benzofuran-chromen with furan and prop-en-one linkages. Chloro and methyl groups influence electronic properties and cytotoxicity.
2.3 Hydrazide-Linked Analogs
  • N-((1Z)-3-(2-(3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6a) ():
    • Structure : Incorporates a hydrazide bridge and dual trimethoxybenzamide groups.
    • Properties : Melting point 209–211°C; ¹H-NMR confirms planar acryloyl-hydrazine geometry.
    • Activity : Dual amide groups may improve DNA intercalation or tubulin binding, common mechanisms in cytotoxic agents .
2.4 Schiff Base Hybrids
  • Schiff Base–TMB Hybrids (): Example: N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide. Properties: Melting range 195–205°C; hydrazone linkage enables metal chelation. Activity: Schiff bases often exhibit antiproliferative effects via ROS generation or mitochondrial apoptosis .

Structure-Activity Relationships (SAR)

  • Chromen Substitutions :
    • 6,7-Dimethyl vs. 6-Ethyl : Methyl groups may reduce steric hindrance, improving target binding compared to bulkier ethyl.
  • Benzamide vs. Hydrazide Linkers : Hydrazide derivatives (e.g., 6a) show enhanced cytotoxicity, likely due to increased hydrogen bonding and planar geometry .
  • Chlorinated Aromatics : Chlorine atoms (e.g., 2a, 6a) improve cytotoxicity by enhancing electron-deficient interactions with biomolecules .

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